molecular formula C11H7ClN2S B5877051 6-(3-chlorophenyl)imidazo[2,1-b][1,3]thiazole

6-(3-chlorophenyl)imidazo[2,1-b][1,3]thiazole

Cat. No. B5877051
M. Wt: 234.71 g/mol
InChI Key: QHUKVWOTVKQXPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-chlorophenyl)imidazo[2,1-b][1,3]thiazole is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound has been synthesized using various methods and has been studied extensively for its mechanism of action and physiological effects.

Mechanism of Action

The mechanism of action of 6-(3-chlorophenyl)imidazo[2,1-b][1,3]thiazole varies depending on its application. In cancer treatment, the compound has been found to induce apoptosis in cancer cells by activating the caspase pathway. In antifungal and antibacterial applications, the compound disrupts the cell membrane and inhibits cell growth. In antiviral applications, the compound inhibits viral replication by interfering with viral enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(3-chlorophenyl)imidazo[2,1-b][1,3]thiazole depend on its application. In cancer treatment, the compound has been found to inhibit tumor growth and induce apoptosis in cancer cells. In antifungal and antibacterial applications, the compound has been found to inhibit cell growth and disrupt the cell membrane. In antiviral applications, the compound has been found to inhibit viral replication and reduce viral load.

Advantages and Limitations for Lab Experiments

The advantages of using 6-(3-chlorophenyl)imidazo[2,1-b][1,3]thiazole in lab experiments include its potent biological activity, ease of synthesis, and versatility in different applications. However, the compound has limitations in terms of its solubility and stability, which can affect its efficacy in certain applications.

Future Directions

There are several future directions for the study of 6-(3-chlorophenyl)imidazo[2,1-b][1,3]thiazole. One direction involves the development of new synthetic methods to improve the yield and purity of the compound. Another direction involves the investigation of the compound's potential use in combination therapies for cancer treatment. Additionally, the compound's potential use as a fluorescent probe for biological imaging can be further explored. Finally, the compound's efficacy and safety in vivo can be studied to determine its potential as a therapeutic agent.
Conclusion
In conclusion, 6-(3-chlorophenyl)imidazo[2,1-b][1,3]thiazole is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound has been synthesized using various methods and has been studied extensively for its mechanism of action and physiological effects. While the compound has limitations in terms of its solubility and stability, its potent biological activity and versatility in different applications make it a promising candidate for further study and development.

Synthesis Methods

The synthesis of 6-(3-chlorophenyl)imidazo[2,1-b][1,3]thiazole can be achieved using various methods. One of the most commonly used methods involves the reaction of 3-chloroaniline with 2-thiocyanatoacetamide in the presence of a base. The resulting intermediate product is then cyclized using a Lewis acid to obtain the final product. Other methods involve the use of different starting materials and reagents, such as 3-chloro-4-fluoroaniline and thiosemicarbazide.

Scientific Research Applications

6-(3-chlorophenyl)imidazo[2,1-b][1,3]thiazole has been studied extensively for its potential therapeutic applications. It has been found to exhibit anticancer, antifungal, antiviral, and antibacterial properties. The compound has also been investigated for its potential use as a fluorescent probe for biological imaging.

properties

IUPAC Name

6-(3-chlorophenyl)imidazo[2,1-b][1,3]thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2S/c12-9-3-1-2-8(6-9)10-7-14-4-5-15-11(14)13-10/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHUKVWOTVKQXPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CN3C=CSC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5691481

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